6-(3,4-dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
6-(3,4-Dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tetrahydroindole core substituted with a 3,4-dimethoxyphenyl group and a phenyl group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the Povarov reaction, which is a cycloaddition reaction between an aniline derivative, an aldehyde, and an alkene. The reaction conditions often involve the use of acidic catalysts and solvents such as ethanol or acetic acid. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the tetrahydroindole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer, antibacterial, and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it can interact with DNA or proteins, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with a similar tetrahydroquinoline core, known for its therapeutic properties.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Another related compound with a quinoline structure, exhibiting various biological activities.
Uniqueness
6-(3,4-Dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its specific substitution pattern on the tetrahydroindole core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H21NO3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C22H21NO3/c1-25-20-9-8-15(12-21(20)26-2)16-10-18-22(19(24)11-16)17(13-23-18)14-6-4-3-5-7-14/h3-9,12-13,16,23H,10-11H2,1-2H3 |
InChI Key |
DAEMEIRIVJIXLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(=O)C2)C(=CN3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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